

A Comparative Guide to Methyl Methoxyacetate and Ethyl Lactate as Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl methoxyacetate*

Cat. No.: *B147135*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable and effective solvent technologies, **methyl methoxyacetate** and ethyl lactate have emerged as promising alternatives to conventional solvents. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.

At a Glance: Key Property Comparison

Property	Methyl Methoxyacetate	Ethyl Lactate
Molecular Formula	C4H8O3 ^{[1][2]}	C5H10O3 ^[3]
Molecular Weight (g/mol)	104.10 ^{[1][2]}	118.13 ^[3]
Boiling Point (°C)	129-130 ^{[1][4]}	154 ^{[3][5]}
Flash Point (°C)	35 (Closed Cup) ^[6]	46 (Closed Cup) ^{[3][5]}
Density (g/mL at 25°C)	1.051 ^{[1][4]}	1.03 ^[5]
Vapor Density (Air=1)	3.59	4.07 ^[3]
Relative Evaporation Rate (n-BuAc=1)	Moderate (Specific value not available) ^[7]	0.22 ^[5]
Viscosity (cP at 25°C)	Data not available	4.7 ^[5]
Surface Tension (dynes/cm)	Data not available	Data not available
Water Solubility	Very soluble ^[8]	Miscible ^[5]

Delving Deeper: A Comprehensive Performance Review

Solvency Power

The effectiveness of a solvent is primarily determined by its ability to dissolve a wide range of solutes. This property can be quantified using Hansen Solubility Parameters (HSP), which consider dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).

Ethyl Lactate is recognized for its broad solvency, effectively dissolving both polar and non-polar compounds.^[2] Its Hansen Solubility Parameters are:

- δD (Dispersion): 16.0 MPa $^{1/2}$
- δP (Polar): 7.6 MPa $^{1/2}$
- δH (Hydrogen Bonding): 12.5 MPa $^{1/2}$

These parameters indicate a balanced solvency profile, making it a versatile choice for various applications. Ethyl lactate is a known good solvent for a range of resins, including nitrocellulose, cellulose acetate, and cellulose ethers.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Methyl Methoxyacetate is also described as a solvent with high solvency power, capable of dissolving a wide array of resins, coatings, and polymers.[\[7\]](#) However, specific experimental Hansen Solubility Parameters for **methyl methoxyacetate** are not readily available in the reviewed literature. Its applications in printing inks and coatings suggest it is effective for common binder systems.[\[7\]](#)

To provide a practical comparison, the solvency of both solvents for key industrial resins is summarized below based on available information.

Table of Solvency for Common Resins

Resin	Methyl Methoxyacetate	Ethyl Lactate
Nitrocellulose	Effective (implied by use in coatings)	Good [2] [9]
Cellulose Acetate	Effective (implied by use in coatings)	Good [2] [9] [10]
Cellulose Ethers	Effective (implied by use in coatings)	Good [2] [9] [10]
Polyurethane Resins	Good compatibility	Excellent
Acrylic Resins	Good compatibility	Good
Vinyl Resins	Good compatibility [7]	Good

Evaporation Rate

The evaporation rate is a critical parameter influencing drying times of coatings and inks. Ethyl lactate has a relatively slow evaporation rate, which can be advantageous in applications requiring longer open times.[\[5\]](#) In contrast, **methyl methoxyacetate** is characterized as having a moderate evaporation rate, suggesting a balance between handling time and productivity.[\[7\]](#)

A direct quantitative comparison of their evaporation rates under identical conditions would be beneficial for precise formulation adjustments.

Environmental, Health, and Safety Profile

Both solvents are positioned as environmentally friendlier alternatives to many traditional petrochemical-based solvents.

Ethyl Lactate is derived from renewable resources, is 100% biodegradable, and has low toxicity.[2][5][9] It is not classified as a hazardous air pollutant (HAP).[10]

Methyl Methoxyacetate is also promoted as a low-toxicity and readily biodegradable solvent with a lesser environmental footprint compared to conventional solvents.[7] However, detailed, publicly available data from standardized biodegradability tests (e.g., OECD 301B) for **methyl methoxyacetate** is limited.

Safety and Handling:

Parameter	Methyl Methoxyacetate	Ethyl Lactate
Flash Point (°C)	35 (Flammable)[6]	46 (Flammable)[3][5]
Acute Oral Toxicity (LD50, rat)	No specific data found; general statements of low toxicity[11]	> 5000 mg/kg
Acute Dermal Toxicity (LD50, rabbit)	No specific data found	> 5000 mg/kg[3][12]
Inhalation Toxicity	May cause respiratory tract irritation.[6]	May cause respiratory irritation.
Skin Irritation	May cause irritation and dermatitis.[6]	Causes skin irritation.
Eye Irritation	May cause eye irritation.[6]	Causes serious eye damage.

It is crucial to consult the Safety Data Sheet (SDS) for each solvent for detailed handling and safety information.[11][13][14]

Experimental Protocols

To ensure objective and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following section outlines the methodologies for key performance indicators.

Determination of Hansen Solubility Parameters (HSP)

The experimental determination of HSP for a polymer involves assessing its solubility in a range of solvents with known HSPs.

Workflow for HSP Determination

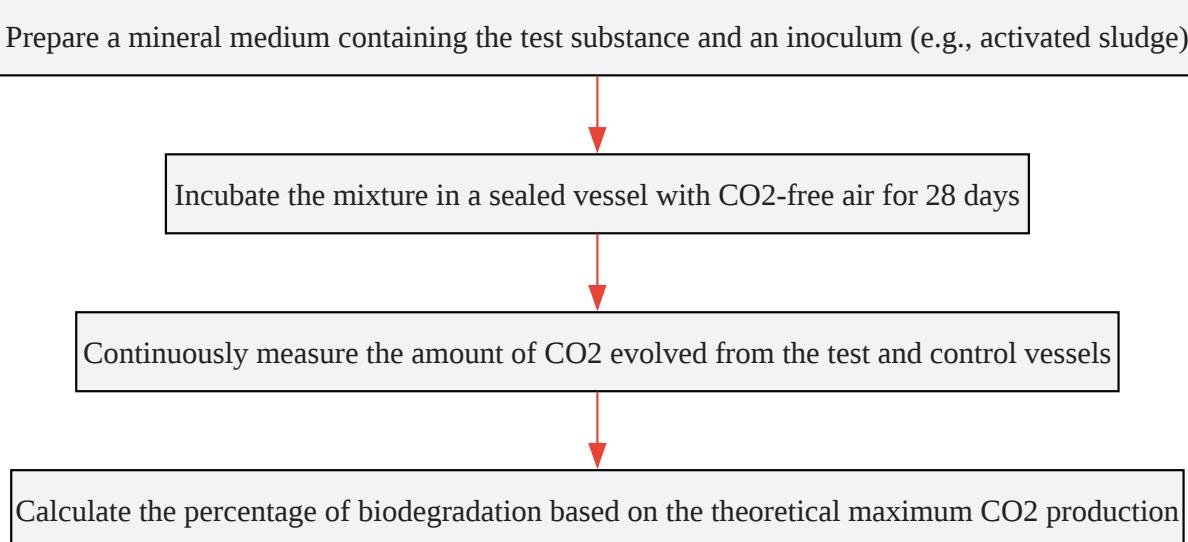
[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Measurement of Evaporation Rate (ASTM D3539)

The evaporation rate can be determined using a thin-film evaporometer.

Evaporation Rate Measurement Workflow


[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the evaporation rate of a solvent.

Assessment of Ready Biodegradability (OECD 301B)

The OECD 301B guideline, also known as the CO₂ Evolution Test, is a standard method to assess the ready biodegradability of a chemical.

OECD 301B Biodegradability Test Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the OECD 301B ready biodegradability test.

Conclusion

Both **methyl methoxyacetate** and ethyl lactate present compelling cases as greener solvent alternatives. Ethyl lactate stands out for its well-documented favorable environmental and safety profile, derived from renewable resources, and its versatile solvency. **Methyl methoxyacetate** is also a promising option with a moderate evaporation rate and good compatibility with a range of polymers, although more comprehensive, publicly available data on its Hansen Solubility Parameters and biodegradability would be beneficial for a more complete comparative assessment.

The choice between these two solvents will ultimately depend on the specific requirements of the application, including the desired solvency for a particular resin system, the required drying time, and the emphasis on a renewable feedstock. The experimental protocols outlined in this

guide provide a framework for conducting direct comparative studies to facilitate an evidence-based selection process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. ASTM D1308 : 2020 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems [bsbedge.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 10. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comparative Guide to Methyl Methoxyacetate and Ethyl Lactate as Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147135#comparison-of-methyl-methoxyacetate-with-ethyl-lactate-as-a-solvent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com